![molecular formula C15H21BO4 B1603060 Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 478375-39-2](/img/structure/B1603060.png)
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (M2M5-TMB) is an organic compound that has been used in scientific research for a variety of applications. It is a type of boronate ester, which is a type of ester that contains a boron atom in its structure. M2M5-TMB is a relatively new compound, first synthesized in 2018, and has become increasingly popular in research due to its versatility.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various biaryl compounds . These reactions are essential for creating pharmaceuticals, agrochemicals, and organic materials. The boronic ester serves as a stable and reliable source of the boron moiety, which is necessary for the transmetalation step in the catalytic cycle.
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH is an area of significant interest . Understanding the kinetics of this process is crucial for the development of boron-containing drugs and drug delivery systems, especially for applications like neutron capture therapy.
Protodeboronation Research
Research into the catalytic protodeboronation of pinacol boronic esters has shown that this compound can be used to achieve formal anti-Markovnikov hydromethylation of alkenes . This transformation is valuable for the modification of complex molecules, including natural products and pharmaceuticals.
Organic Semiconductor Synthesis
The compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units, which are key components in organic semiconductors . These materials have applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Synthesis of Non-Nucleosidic Compounds
It is used in the preparation of non-nucleosidic analogs targeting specific proteins or enzymes . For instance, it has been utilized in the synthesis of coumermycin A1 analogs that target heat shock protein 90, which plays a role in cancer cell proliferation.
Development of Fluorescent Probes
The compound serves as a starting material in the synthesis of imidazo[1,2-a]pyridine derivatives, which exhibit bright excited-state intramolecular proton transfer (ESIPT) luminescence property in solid-state . These derivatives are promising for the development of new fluorescent probes for bioimaging applications.
properties
IUPAC Name |
methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-10-7-8-11(9-12(10)13(17)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHBKJFHYGIUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628994 | |
Record name | Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
CAS RN |
478375-39-2 | |
Record name | Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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